2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol
Description
2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol is a fluorinated thiophenol derivative characterized by a cyclopentyloxy ether group attached to the thiophenol core via a methylene bridge. The compound combines a sulfur-containing aromatic ring (thiophenol) with a fluorine atom at the 4-position and a bulky cyclopentyloxy substituent at the 2-position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the cyclopentyl group and enhanced reactivity at the thiol (-SH) group.
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)-4-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c13-10-5-6-12(15)9(7-10)8-14-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXUGNGOSHNPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226294 | |
| Record name | Benzenethiol, 2-[(cyclopentyloxy)methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443338-58-6 | |
| Record name | Benzenethiol, 2-[(cyclopentyloxy)methyl]-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2-[(cyclopentyloxy)methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol typically involves the reaction of 4-fluorothiophenol with cyclopentylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|
| 2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol | ~212.3 (estimated) | N/A | Cyclopentyloxy, -SH, 4-F |
| 4-[(n-Butyloxy)methyl]thiophenol | ~186.3 | N/A | n-Butyloxy, -SH |
| 2-[(Ethylamino)methyl]-4-fluorophenol | 169.2 | 254 (predicted) | Ethylamino, -OH, 4-F |
Biochemical Activity
In xanthine oxidase (XO) inhibitors, cyclopentyloxy-containing compounds (e.g., compound 54k in ) exhibit potent inhibition (IC₅₀ = 6.7 μM) due to lipophilic interactions with residues like Leu648 and Phe1013. This contrasts with smaller substituents (e.g., isopentyl in 54j, IC₅₀ = 8.1 μM), where reduced steric bulk decreases binding affinity. Cyclopentyloxy groups outperform cyclopropylmethyl analogs (as in 4-[2-(cyclopropylmethoxy)ethyl]phenol, ) in XO inhibition, likely due to better hydrophobic packing .
Table 2: Inhibition Potency of Cyclopentyloxy Derivatives vs. Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Key Interaction Residues |
|---|---|---|---|
| 54k (cyclopentyloxy tail) | Xanthine Oxidase | 6.7 | Leu648, Phe649, Phe1013 |
| 54j (isopentyl tail) | Xanthine Oxidase | 8.1 | Less defined hydrophobic contacts |
| Febuxostat (reference) | Xanthine Oxidase | 0.6–1.0 | Glu802, Phe914, Phe1009 |
Key Research Findings and Implications
- Lipophilicity vs. Activity: Cyclopentyloxy groups balance steric bulk and hydrophobicity, making them superior to n-alkyl or amino substituents in enzyme inhibition .
- Synthetic Challenges: Bulky cyclopentyl groups necessitate tailored reaction conditions, as seen in cyclopentanone intermediate synthesis () .
- Safety : Cyclopentyloxy derivatives likely share storage and handling requirements with cyclopropylmethyl analogs, emphasizing airtight containers and PPE .
Biological Activity
The compound 2-[(Cyclopentyloxy)methyl]-4-fluorothiophenol is a chemically unique structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C12H13FOS
- Molecular Weight: 224.30 g/mol
- SMILES Notation: C1CCC(C1)OCC2=C(C=C(S2)C(=C)F)C=C
This compound features a thiophenol moiety, which is known for its biological activity, and the cyclopentyloxy group, which may influence its pharmacokinetic properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various thiophenol derivatives, it was found that modifications in the structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the structure may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study assessed the cytotoxic effects of various thiophenol derivatives on human tumor cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that the incorporation of specific functional groups can enhance the overall anticancer activity .
Case Study: Cytotoxicity Testing
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Inhibition of cell proliferation |
| A549 (Lung) | 12.3 | Disruption of mitochondrial function |
The data indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound involves its interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation or modulate signaling pathways associated with apoptosis. Further studies are necessary to elucidate these mechanisms completely.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
